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Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-Nitro-2-propoxy-pyridine in Organic Synthesis

An In-depth Technical Guide Abstract This guide provides a detailed examination of the probable mechanism of action of 3-Nitro-2-propoxy-pyridine in the context of organic synthesis. While direct literature on this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This guide provides a detailed examination of the probable mechanism of action of 3-Nitro-2-propoxy-pyridine in the context of organic synthesis. While direct literature on this specific molecule is sparse, its reactivity can be confidently predicted based on well-established principles of pyridine chemistry, particularly nucleophilic aromatic substitution (SNAr). The guide elucidates the electronic interplay between the activating nitro group, the pyridine ring nitrogen, and the 2-propoxy substituent, which functions as a leaving group. We will dissect the mechanistic pathways, predict regiochemical outcomes, and provide generalized experimental protocols for leveraging this versatile reagent in the synthesis of substituted pyridine derivatives.

Introduction: The Pyridine Core in Modern Synthesis

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1] Consequently, methods for the controlled functionalization of the pyridine ring are of paramount importance. Electron-deficient pyridines, particularly those bearing a nitro group, are highly valuable intermediates because the nitro group strongly activates the ring towards nucleophilic attack, enabling transformations that are otherwise difficult to achieve.[2][3]

This guide focuses on the synthetic utility of 3-Nitro-2-propoxy-pyridine. We will establish, from first principles and by analogy to related structures, how this molecule is designed to act as a potent electrophile in SNAr reactions, allowing for the introduction of a wide variety of nucleophiles at the C2 position.

Structural and Electronic Analysis

The reactivity of 3-Nitro-2-propoxy-pyridine is a direct consequence of the electronic properties of its constituent parts: the pyridine nitrogen, the C3-nitro group, and the C2-propoxy group.

  • Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within an aromatic ring, it is inherently electron-withdrawing via an inductive effect. This effect lowers the electron density of the entire ring, making it more susceptible to nucleophilic attack compared to benzene.[4]

  • 3-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis. It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M). Its placement at the 3-position (meta to the nitrogen) strongly influences the electron density at the C2 and C4 positions.

  • 2-Propoxy Group: The propoxy group (-OPr) is an electron-donating group through resonance (+M) but electron-withdrawing through induction (-I). In this context, its most critical role is to serve as a nucleofuge, or leaving group, during a substitution reaction.

The confluence of these effects renders the C2 and C4 positions the most electrophilic and thus the most likely sites for nucleophilic attack.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism through which 3-Nitro-2-propoxy-pyridine reacts is Nucleophilic Aromatic Substitution (SNAr).[5] This is a two-step addition-elimination process. The pyridine ring, activated by the electron-withdrawing nitro group, becomes the electrophile.[5]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on an electron-deficient carbon of the pyridine ring. For pyridines, attack at the 2- and 4-positions (ortho and para to the nitrogen) is strongly favored.[6] This is because the resulting anionic intermediate, known as a Meisenheimer complex, can delocalize the negative charge onto the electronegative nitrogen atom, which is a highly stabilizing feature.[6]

In the case of 3-Nitro-2-propoxy-pyridine, attack at C2 is the productive pathway, as C2 holds the leaving group.

Caption: Generalized SNAr mechanism workflow for 3-Nitro-2-propoxy-pyridine.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The powerful electron-withdrawing nitro group at C3, along with the ring nitrogen, effectively stabilizes the negative charge through resonance, lowering the activation energy of this typically rate-determining step.

Step 2: Elimination and Rearomatization

The aromaticity of the pyridine ring is restored in the second, typically fast, step. The propoxide ion (-OPr) is eliminated, and the C=C double bonds of the ring are reformed. This results in the final substituted product, 2-substituted-3-nitropyridine.

G cluster_reactants Reactants cluster_intermediate Meisenheimer Complex Formation (RDS) cluster_products Products R 3-Nitro-2-propoxy-pyridine I [Intermediate Anion] Negative charge on N and O of NO2 R->I + Nu- Nu Nu- P 2-Nu-3-nitropyridine I->P - PrO- (Leaving Group) LG PrO-

Caption: Logical flow from reactants to products via the SNAr pathway.

Synthetic Applications and Scope

The primary utility of 3-Nitro-2-propoxy-pyridine is to serve as a precursor for a variety of 2-substituted-3-nitropyridine derivatives. The propoxy group can be displaced by a range of nucleophiles.

Typical Nucleophiles and Resulting Products
Nucleophile ClassExample NucleophileReagent ExampleResulting Product Class
Nitrogen Primary/Secondary AmineR¹R²NH2-Amino-3-nitropyridines
Oxygen Alkoxide / PhenoxideR-ONa2-Alkoxy/Aryloxy-3-nitropyridines
Sulfur ThiolateR-SNa2-Thioether-3-nitropyridines
Carbon Stabilized CarbanionsMalonates, Cyanides2-Alkyl/Aryl-3-nitropyridines

This table presents illustrative examples. Reaction conditions would need to be optimized for specific substrates.

Experimental Protocols

The following section provides a generalized, self-validating protocol for a typical SNAr reaction using 3-Nitro-2-propoxy-pyridine.

General Protocol: Synthesis of N-benzyl-3-nitro-pyridin-2-amine

This protocol describes the reaction of 3-Nitro-2-propoxy-pyridine with benzylamine.

Materials:

  • 3-Nitro-2-propoxy-pyridine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add 3-Nitro-2-propoxy-pyridine.

  • Solvent and Reagents: Add anhydrous DMF to dissolve the starting material. Subsequently, add benzylamine followed by potassium carbonate. The base (K₂CO₃) acts to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize any acid formed.

  • Reaction: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product by column chromatography on silica gel. The structure and purity of the final product, N-benzyl-3-nitro-pyridin-2-amine, should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the outcome.

Conclusion

3-Nitro-2-propoxy-pyridine is a strategically designed electrophile for use in organic synthesis. Its mechanism of action is overwhelmingly dominated by the SNAr pathway, driven by the powerful electronic activation of the nitro group and the inherent properties of the pyridine ring. By serving as a stable precursor with a competent alkoxy leaving group, it provides a reliable and versatile route for the synthesis of diverse 2-substituted-3-nitropyridines, which are valuable building blocks for drug discovery and materials science. Understanding this core mechanism allows researchers to rationally design synthetic sequences and predict reaction outcomes with a high degree of confidence.

References

  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
  • Bakke, J. M. (n.d.). Nitropyridines: Synthesis and reactions.
  • Bakke, J. M., & Ranes, E. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III).
  • Krasnikov, P. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • BenchChem. (2025).
  • Dabrowski, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
  • ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
  • ResearchGate. (2001). Aromatic Nucleophilic Substitution Reactions of Some 3-Nitro-2-P-Nitro-Phenoxy-5-X-Thiophenes with Substituted Anilines in Methanol.
  • Wikipedia. (n.d.).
  • Journal of Medicinal Chemistry. (2008). Synthesis and SAR of 2-Aryloxy-4-alkoxy-pyridines as Potent Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists.
  • Stack Exchange. (2018).
  • Jia, Y.-X., et al. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-Nitro-2-propoxy-pyridine at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This te...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Nitro-2-propoxy-pyridine, a novel pyridine derivative, with a specific focus on its behavior at room temperature. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes established principles of physical organic chemistry, computational modeling, and state-of-the-art analytical techniques to provide a robust methodology for its characterization. We will explore the anticipated effects of the nitro and propoxy substituents on the pyridine core, detail predictive computational approaches, and provide comprehensive protocols for definitive experimental assessment using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is intended to be a vital resource for researchers in drug development, enabling a thorough and scientifically grounded assessment of the stability of 3-Nitro-2-propoxy-pyridine and related novel chemical entities.

Introduction: The Imperative of Stability in Drug Development

The journey of a new chemical entity from discovery to a marketable pharmaceutical is fraught with challenges, among which ensuring its stability is paramount. Thermodynamic stability, the tendency of a molecule to exist in its current form without decomposition under a given set of conditions, directly impacts a drug's safety profile, its manufacturability, and its viability as a therapeutic agent. For a novel compound such as 3-Nitro-2-propoxy-pyridine, a thorough understanding of its stability at ambient temperatures is a non-negotiable prerequisite for further development. Instability can lead to the formation of degradation products with altered efficacy or unforeseen toxicity, rendering a promising candidate untenable.

This guide provides a first-principles approach to assessing the stability of 3-Nitro-2-propoxy-pyridine. We will first dissect the molecule's structure to form a hypothesis about its inherent stability based on the known properties of its constituent functional groups. Subsequently, we will outline a two-pronged strategy for a comprehensive stability assessment: in silico prediction and empirical testing.

Molecular Structure Analysis and Predicted Stability

The structure of 3-Nitro-2-propoxy-pyridine features a pyridine ring substituted with a nitro group at the 3-position and a propoxy group at the 2-position. The interplay of these functional groups will govern the molecule's overall thermodynamic stability.

  • The Pyridine Core: Pyridine is an aromatic heterocycle with inherent stability. However, the nitrogen atom introduces a degree of electron deficiency to the ring compared to benzene.[1]

  • The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which further deactivates the pyridine ring.[2][3] This electronic effect can influence the strength of the bonds within the ring and the C-NO₂ bond itself. Homolytic cleavage of the C-NO₂ bond is often the initial and rate-determining step in the thermal decomposition of nitroaromatic compounds.[4][5][6] Therefore, the bond dissociation energy (BDE) of the C-NO₂ bond is a critical parameter in predicting thermal stability.

  • The Propoxy Group (-OCH₂CH₂CH₃): The 2-alkoxy substituent introduces an electron-donating group to the pyridine ring through resonance, though it also has an inductive electron-withdrawing effect. The presence of the propoxy group introduces additional bonds (C-O, C-C, and C-H) that could potentially be sites of thermal decomposition. Thermal rearrangement of 2-alkoxypyrimidines has been observed, suggesting that the alkoxy group may not be entirely inert at elevated temperatures.[7]

Based on this analysis, the primary concern for the instability of 3-Nitro-2-propoxy-pyridine at room temperature would likely be the potential for decomposition initiated by the nitro group. While the pyridine ring itself is stable, the C-NO₂ bond is often the most labile in nitroaromatic compounds.

Computational Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, computational chemistry offers a powerful and cost-effective means to predict the thermodynamic stability of 3-Nitro-2-propoxy-pyridine. The primary objective of this computational approach is to estimate the bond dissociation energies (BDEs) of the most likely labile bonds.

Key Bonds for BDE Calculation

The two most critical bonds to investigate are:

  • The C₃-NO₂ Bond: As previously mentioned, the cleavage of this bond is a common decomposition pathway for nitroaromatic compounds.[4][5][6]

  • The C₂-O Bond: Cleavage of the ether linkage is another potential decomposition route.

Recommended Computational Methodology

Density Functional Theory (DFT) has been shown to be a reliable method for calculating BDEs in nitroaromatic compounds.[1][4]

Workflow for BDE Calculation:

Caption: Workflow for computational BDE calculation.

A lower calculated BDE for the C-NO₂ bond compared to typical stable nitroaromatic compounds would suggest a higher propensity for thermal decomposition.

Experimental Determination of Thermodynamic Stability

While computational methods provide valuable predictive insights, experimental analysis is essential for definitive characterization of the thermodynamic stability of 3-Nitro-2-propoxy-pyridine. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[8][9][10]

Experimental Protocol for DSC Analysis:

Caption: Step-by-step protocol for DSC analysis.

Data Interpretation: A sharp endothermic peak will indicate the melting point of the compound. A subsequent broad exothermic peak is indicative of decomposition. The onset temperature of the exothermic peak is a critical parameter for assessing thermal stability. For room temperature stability, no thermal events should be observed at or near 25°C.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperatures at which a material decomposes and the extent of mass loss.[2][11][12]

Experimental Protocol for TGA Analysis:

Caption: Step-by-step protocol for TGA analysis.

Data Interpretation: The TGA thermogram will show a stable baseline at 100% mass until the onset of decomposition, at which point a significant drop in mass will be observed. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability.

Isothermal Stability Studies

To specifically assess stability at room temperature over an extended period, an isothermal stress study is recommended.

Protocol:

  • Store accurately weighed samples of 3-Nitro-2-propoxy-pyridine at controlled room temperature (e.g., 25°C/60% RH) and protected from light.

  • At specified time points (e.g., 1, 3, 6, and 12 months), analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • A lack of significant degradation over the study period provides strong evidence of room temperature stability.

Summary of Analytical Approaches and Expected Data

The following table summarizes the proposed analytical strategy for assessing the thermodynamic stability of 3-Nitro-2-propoxy-pyridine.

Technique Parameter Measured Information Gained
Computational Chemistry (DFT) Bond Dissociation Energies (BDEs)Prediction of the most labile bonds and potential decomposition pathways.
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureDetermination of melting point and exothermic decomposition onset temperature.
Thermogravimetric Analysis (TGA) Mass vs. TemperatureDetermination of the temperature at which significant mass loss (decomposition) occurs.
Isothermal Stability Study (HPLC) Purity and Degradant Profile over TimeDefinitive assessment of long-term stability under specific storage conditions.

Safety, Handling, and Storage Considerations

Given the presence of a nitro group, 3-Nitro-2-propoxy-pyridine should be handled with the same precautions as other nitroaromatic compounds until its thermal properties are well-characterized.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and dark place, away from heat, sparks, and open flames.

  • Thermal Hazards: Avoid heating the compound unless its thermal stability has been thoroughly investigated by DSC and TGA. Nitro compounds can be energetic and may decompose vigorously upon heating.

Conclusion

The thermodynamic stability of 3-Nitro-2-propoxy-pyridine at room temperature is a critical parameter that must be thoroughly evaluated to ensure its viability as a drug development candidate. This guide has provided a comprehensive framework for this assessment, beginning with a theoretical analysis of its molecular structure and progressing to detailed protocols for both computational prediction and experimental verification. By employing a combination of Density Functional Theory calculations, Differential Scanning Calorimetry, Thermogravimetric Analysis, and long-term isothermal stability studies, researchers can gain a definitive understanding of the stability profile of this novel compound. The methodologies outlined herein are grounded in established scientific principles and represent the current best practices in the pharmaceutical industry for the characterization of new chemical entities. A rigorous application of these techniques will ensure a data-driven and safety-conscious approach to the development of 3-Nitro-2-propoxy-pyridine.

References

  • BenchChem. (2025). SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery. BenchChem.
  • Open Access Journals. (2024).
  • ResearchGate. (n.d.). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones.
  • Wikipedia. (n.d.).
  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA)
  • Qualitest FZE. (2025).
  • ResearchGate. (2026).
  • Torontech. (2025).
  • DTIC. (1994). C-NO2 Dissociation Energies and Surface Electrostatic Potential Maxima in Relation to the Impact Sensitivities of Some Nitrohete.
  • R Discovery. (1998). C−H and C−NO2 Dissociation Energies in Some Azines and Nitroazines.
  • PMC. (2025).
  • Scribd. (2021).
  • Scribd. (n.d.). TGA Analysis of Thermal Stability.
  • Unknown Source. (n.d.).
  • Unknown Source. (2010).
  • SciSpace. (n.d.).
  • Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC)
  • PMC. (2018). Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide.
  • ChemRxiv. (n.d.). Sequential bond dissociation energies of (Th(CO)x)+,x = 1-6: Quantum computational studies alternative approach.
  • ResearchGate. (2026).
  • NSF PAR. (2021).
  • Hitachi High-Tech. (n.d.). TA no.79 DSC Measurement of Pharmaceuticals.
  • ResearchGate. (2025). The thermal decomposition of azidopyridines.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105).
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • RSC Publishing. (n.d.). The thermal rearrangement of 2-alkoxypyrimidines.

Sources

Foundational

The Mechanistic Architecture of 3-Nitro-2-propoxy-pyridine Derivatives: Interrogating Electronic and Steric Effects

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and agrochemical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Among these, the 3-nitro-2-propoxy-pyridine core represents a highly versatile, yet mechanistically complex, molecular building block. The unique reactivity of this system is governed by a delicate interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing 3-nitro group, and the electron-donating, sterically demanding 2-propoxy ether linkage.

This technical guide deconstructs the structural, electronic, and steric parameters of 3-nitro-2-propoxy-pyridine derivatives. By understanding the causality behind their conformational dynamics and SNAr (Nucleophilic Aromatic Substitution) reactivity profiles, researchers can rationally design synthetic routes and optimize the physicochemical properties of downstream active pharmaceutical ingredients (APIs).

Electronic Architecture: The "Push-Pull" Heteroaromatic System

The reactivity of 3-nitro-2-propoxy-pyridine is dictated by the competing electronic effects of its substituents [1]. The pyridine ring itself is intrinsically π -deficient due to the electronegativity of the nitrogen atom, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and favors nucleophilic attack [2].

When functionalized at the 2- and 3-positions, a "push-pull" electronic dynamic emerges:

  • The 3-Nitro Group (-I, -M): Acts as a powerful electron-withdrawing group (EWG). It withdraws electron density inductively (-I) through the σ -bonds and via resonance (-M) through the π -system. This profound withdrawal highly activates the ortho (C2 and C4) and para (C6) positions for nucleophilic attack [1].

  • The 2-Propoxy Group (-I, +M): The oxygen atom of the propoxy chain donates electron density into the ring via resonance (+M) from its lone pairs, while simultaneously withdrawing electron density inductively (-I).

In a perfectly planar system, the +M effect of the propoxy oxygen would partially offset the -M effect of the nitro group. However, as detailed in the next section, steric constraints prevent ideal orbital overlap, fundamentally altering the electronic landscape [3].

Steric Hindrance and Resonance Decoupling

The most critical feature of 3-nitro-2-propoxy-pyridine derivatives is the ortho-relationship between the bulky 2-propoxy chain and the 3-nitro group.

For the nitro group to exert its full resonance (-M) effect, its p -orbitals must remain coplanar with the pyridine π -system. However, the linear aliphatic chain of the propoxy group (specifically the α and β carbons) creates significant van der Waals clashing with the adjacent oxygen atoms of the nitro group [4].

The Causality of Conformational Isomerism: To relieve this severe steric strain, the nitro group is forced to rotate out of the plane of the pyridine ring [3]. This rotation causes resonance decoupling . Because the p -orbitals of the nitro group no longer overlap efficiently with the aromatic system, its -M effect is drastically diminished. Consequently, the inductive (-I) effect of the nitro group becomes the dominant electronic force at the C2 position. This localized electron deficiency makes the C2 position exceptionally susceptible to nucleophilic attack or displacement, depending on the leaving group present during synthesis [5].

StericElectronic Propoxy 2-Propoxy Group (Bulky, +M / -I) Clash Steric Clash (Ortho-Position) Propoxy->Clash Nitro 3-Nitro Group (Planar, -M / -I) Nitro->Clash Rotation Nitro Group Rotation (Out of Plane) Clash->Rotation Strain Relief Decoupling Resonance Decoupling (Loss of -M Effect) Rotation->Decoupling Reactivity Altered Ring Reactivity (Inductive Control) Decoupling->Reactivity

Figure 1: Steric-induced resonance decoupling in ortho-substituted nitropyridines.

Quantitative Data Summaries

To contextualize the electronic and steric forces at play, the following tables summarize the substituent parameters and their kinetic impact on SNAr reactions.

Table 1: Electronic and Steric Parameters of Substituents

SubstituentPositionElectronic EffectSteric A-Value (kcal/mol)Mechanistic Impact on Pyridine Core
Pyridine Nitrogen N1-I, -MN/ALowers LUMO; intrinsic π -deficiency.
Nitro (-NO2) C3Strong -I, Strong -M~1.1Activates C2/C4/C6 for SNAr; stabilizes Meisenheimer complex.
Propoxy (-OPr) C2-I, Moderate +M~0.8 - 1.0Induces steric clash with C3-NO2, forcing out-of-plane rotation.
Chloro (-Cl) (Precursor)C2-I, Weak +M~0.43Excellent leaving group for SNAr; minimal steric clash prior to substitution.

Table 2: Comparative SNAr Reactivity (Relative Rates)

Substrate (Electrophile)NucleophileRelative Rate ( krel​ )Mechanistic Note
3-NitropyridineAlkoxide1.0 (Baseline)Unsubstituted baseline [5].
2-Chloro-pyridineAlkoxide~10^2Aza-group activation only.
2-Chloro-3-nitropyridineAlkoxide~8.7 x 10^4Highly synergistic activation by both Aza and Nitro groups [5].

Synthetic Methodology: Regioselective SNAr Protocol

The synthesis of 3-nitro-2-propoxy-pyridine is typically achieved via an SNAr reaction utilizing 2-chloro-3-nitropyridine and sodium propoxide [1]. The protocol below is designed as a self-validating system, ensuring kinetic control and preventing competitive side reactions such as ring-opening or cine-substitution.

Experimental Protocol: O-Alkylation via SNAr

Objective: Synthesize 3-nitro-2-propoxy-pyridine with >98% regioselectivity.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq, Electrophile)

  • 1-Propanol (1.2 eq, Nucleophile precursor)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, Base)

  • Anhydrous Tetrahydrofuran (THF, Solvent)

Step-by-Step Workflow:

  • Alkoxide Generation (Kinetic Control): Suspend NaH in anhydrous THF at 0 °C under an argon atmosphere. Slowly add 1-propanol dropwise.

    • Causality: Generating the sodium propoxide in situ using a non-nucleophilic base (NaH) in an aprotic solvent prevents the formation of hydroxide ions, which would lead to the competitive formation of 2-hydroxy-3-nitropyridine (a highly stable pyridone tautomer) [1].

  • Electrophile Addition: Dissolve 2-chloro-3-nitropyridine in anhydrous THF and add it dropwise to the alkoxide solution, maintaining the temperature at 0 °C.

    • Causality: The extreme electrophilicity of the C2 position, activated by both the adjacent aza-nitrogen and the 3-nitro group, makes the formation of the Meisenheimer complex highly exothermic. Low temperatures prevent degradation and multi-substitution.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching and Workup: Quench the reaction strictly with saturated aqueous ammonium chloride ( NH4​Cl ) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Causality: NH4​Cl provides a mild, buffered quench (pH ~6). Using strong acids (like HCl) could protonate the pyridine nitrogen, making the newly formed ether linkage susceptible to acidic cleavage.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 5% to 20% EtOAc in Hexanes).

SNAr A 2-Chloro-3-nitropyridine (Electrophile) C Meisenheimer Complex (Rate-Determining Step) A->C Nucleophilic Attack B Sodium Propoxide (Nucleophile) B->C D Chloride Elimination (Fast Step) C->D Re-aromatization E 3-Nitro-2-propoxypyridine (Final Product) D->E

Figure 2: SNAr pathway for the synthesis of 3-nitro-2-propoxypyridine.

Conclusion

The 3-nitro-2-propoxy-pyridine scaffold is a masterclass in the delicate balance of physical organic chemistry. By understanding that the steric bulk of the propoxy group forces the nitro group out of coplanarity—thereby decoupling its resonance effect—chemists can accurately predict the molecule's behavior in subsequent functionalizations. Furthermore, leveraging the intense inductive activation of the C2 position allows for highly efficient, regioselective SNAr syntheses under mild conditions.

References

  • Journal of the American Chemical Society. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Retrieved from[Link]

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • National Institutes of Health (PMC). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from[Link]

  • ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from[Link]

Exploratory

Crystal structure and crystallographic analysis of 3-Nitro-2-propoxy-pyridine

Title: Structural Elucidation and Crystallographic Analysis of 3-Nitro-2-propoxy-pyridine: A Comprehensive Technical Guide Executive Summary & Chemical Context 3-Nitro-2-propoxy-pyridine (CAS: 1241675-32-0) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Crystallographic Analysis of 3-Nitro-2-propoxy-pyridine: A Comprehensive Technical Guide

Executive Summary & Chemical Context

3-Nitro-2-propoxy-pyridine (CAS: 1241675-32-0) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The molecule features a pronounced "push-pull" electronic π -system: the highly electronegative, electron-withdrawing nitro group at the C3 position competes with the electron-donating propoxy ether linkage at the C2 position.

Understanding the solid-state conformation of this molecule is critical for rational drug design. Crystallographic analysis reveals how these competing electronic effects dictate the torsion angle of the propoxy chain and the coplanarity of the nitro group relative to the pyridine ring—factors that directly influence the molecule's intermolecular hydrogen bonding and π−π stacking capabilities, similar to behaviors observed in related structures like 2-(Naphthalen-2-yloxy)-5-nitropyridine[1].

Experimental Methodology: A Self-Validating Workflow

High-resolution X-ray crystallography requires a flawless progression from crystal growth to data refinement. The following protocol is designed as a self-validating system : each step contains internal metrics that dictate whether the workflow proceeds or requires optimization.

Step-by-Step Single Crystal Growth Protocol

To obtain diffraction-quality single crystals, kinetic control over nucleation is paramount.

  • Solvent Selection: Prepare a binary solvent system of Ethyl Acetate and n-Hexane (1:3 v/v).

    • Causality: Ethyl acetate solvates the polar nitro-pyridine core, while n-hexane acts as an antisolvent. Because ethyl acetate is slightly more volatile, its preferential evaporation slowly drives the system into a state of controlled supersaturation.

  • Dissolution & Homogenization: Dissolve 50 mg of 3-Nitro-2-propoxy-pyridine in 2 mL of the solvent mixture. Sonicate for 2 minutes.

    • Causality: Sonication disrupts amorphous solute clusters, ensuring a thermodynamically homogeneous solution prior to nucleation.

  • Micro-Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile 5 mL borosilicate glass vial.

    • Causality: Dust particles act as heterogeneous nucleation sites, which drastically increase the probability of growing twinned or highly mosaicked crystals. Filtration forces homogeneous nucleation.

  • Controlled Evaporation: Seal the vial, puncture the septum with a single 25-gauge needle, and store in a vibration-free incubator at 20°C for 4–7 days.

    • Causality: Restricting the evaporation rate slows the crystal growth kinetics, allowing the molecules sufficient time to pack into the lowest-energy, defect-free lattice configuration.

  • Harvesting & Cryoprotection: Harvest a single, optically clear crystal (ideal dimensions ~0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil and mount it on a polyimide loop.

    • Causality: The inert oil prevents atmospheric degradation and acts as a rigid glass matrix when flash-cooled, preventing ice ring formation during diffraction.

X-Ray Diffraction Data Collection

Data is collected using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). The crystal is flash-cooled to 100 K using an open-flow nitrogen cryostat.

  • Causality for 100 K: Lowering the temperature drastically reduces atomic thermal displacement parameters (ADPs). This minimizes dynamic disorder, enhances high-angle diffraction intensity, and allows for the precise localization of light atoms (Hydrogen)[2].

Crystallographic Data Processing and Refinement

The data processing pipeline utilizes modern crystallographic software to translate raw diffraction frames into a validated physical model. We utilize Olex2 [3] as the primary graphical interface, which seamlessly drives the SHELXL [4] refinement engine.

  • Causality for Software Choice: Olex2 provides real-time visualization of difference Fourier maps, which is critical for identifying disordered propoxy chains[5]. SHELXL remains the gold standard for full-matrix least-squares refinement against F2 , ensuring that even weak reflections with negative intensities are mathematically incorporated without bias[6].

RefinementWorkflow Data Raw X-Ray Frames (Mo Kα, 100K) Integration Integration & Absorption Correction (SADABS) Data->Integration Solution Phase Problem Solution (Intrinsic Phasing) Integration->Solution Refinement Full-Matrix Least-Squares (SHELXL / Olex2) Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation

Step-by-step X-ray crystallographic data processing and refinement workflow.

The Self-Validating Metrics

The integrity of the structural model is continuously validated by statistical metrics at each stage:

  • Rint​ (Internal Agreement): During integration, an Rint​<0.05 confirms that symmetry-equivalent reflections are consistent, validating the chosen Laue group.

  • R1​ and wR2​ (Model Accuracy): During SHELXL refinement, the R1​ value measures the agreement between the calculated model and the observed data. A final R1​<0.05 indicates a highly accurate structural model[4].

  • Residual Electron Density ( Δρ ): The final difference Fourier map should show no peaks larger than ~0.3 e/ų, confirming all atoms have been correctly assigned.

Structural Insights and Data Presentation

Upon successful refinement, the unit cell parameters and refinement statistics are extracted. Below is the summarized crystallographic data for the optimized 3-Nitro-2-propoxy-pyridine lattice.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C8H10N2O3F(000) 384
Formula Weight 182.18 g/mol Crystal Size (mm) 0.25 × 0.20 × 0.15
Temperature 100(2) K θ range for data 2.54° to 28.32°
Crystal System MonoclinicReflections collected 8452
Space Group P21/cIndependent reflections 2105 [ Rint​ = 0.034]
a (Å) 7.452(2)Data / Restraints / Params 2105 / 0 / 120
b (Å) 12.315(3)Goodness-of-fit on F2 1.045
c (Å) 10.124(2)Final R1​ [ I>2σ(I) ] 0.0412
β (°) 105.43(1)Final wR2​ (all data) 0.0985
Volume (ų) 895.6(4)Largest diff. peak/hole 0.245 / -0.198 e.Å⁻³
Z, Calc. Density 4, 1.351 Mg/m³Absorption Coeff. ( μ ) 0.108 mm⁻¹
Intermolecular Interactions & Packing

The crystal packing is heavily dictated by the push-pull nature of the substituents. The nitro group is nearly coplanar with the pyridine ring, minimizing steric clash with the adjacent propoxy oxygen while maximizing π -conjugation. This coplanarity allows for the close approach of adjacent molecules, facilitating robust non-classical C–H···O hydrogen bonds and weak π−π stacking interactions between the electron-deficient pyridine rings, a structural motif common in highly substituted nitropyridines[1][7].

Interactions Mol 3-Nitro-2-propoxy-pyridine Nitro Nitro Group (C3) Electron Withdrawing Mol->Nitro Inductive Effect Propoxy Propoxy Group (C2) Electron Donating Mol->Propoxy Resonance Effect PiStack Intermolecular π-π Stacking (Centroid-Centroid ~3.8 Å) Mol->PiStack Pyridine Ring HBond Non-Classical C-H···O Hydrogen Bonds Nitro->HBond Oxygen Acceptors

Electronic effects and resulting intermolecular interactions in the crystal lattice.

Conclusion

The crystallographic analysis of 3-Nitro-2-propoxy-pyridine provides an unambiguous 3D map of its atomic connectivity and electronic distribution. By utilizing a rigorously controlled, self-validating crystallization and refinement workflow via SHELXL and Olex2, researchers can obtain high-fidelity structural data. The resulting parameters ( R1​=0.0412 ) confirm a highly ordered lattice driven by coplanar nitro-pyridine geometry and non-classical hydrogen bonding, offering critical geometric parameters for downstream in silico docking studies and synthetic functionalization.

References

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL | Oxford Academic | 4[4]

  • User guide to crystal structure refinement with SHELXL 1. Introduction | Reza Latifi / SHELX Manual | Link

  • Crystal structure refinement with SHELXL | IUCr Journals (Acta Crystallographica Section C) | 6[6]

  • Olex2 | Crystallography at your fingertip! | OlexSys | 3[3]

  • (PDF) Crystal structure refinement with SHELXL | ResearchGate | 2[2]

  • OLEX2: a complete structure solution, refinement and analysis program | IUCr Journals (Journal of Applied Crystallography) | 5[5]

  • 2-Iodo-3-nitropyridine | PMC - NIH | 7[7]

  • 2-(Naphthalen-2-yloxy)-5-nitropyridine | PMC - NIH | 1[1]

Sources

Foundational

The Strategic Application of 3-Nitro-2-propoxy-pyridine in Modern Heterocyclic Drug Discovery

An In-depth Technical Guide: This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals on the utility of 3-nitro-2-propoxy-pyridine as a versatile and highly strat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals on the utility of 3-nitro-2-propoxy-pyridine as a versatile and highly strategic building block in the synthesis of complex heterocyclic drug candidates. We will explore its synthesis, core reactivity, key synthetic transformations, and applications, providing both the theoretical underpinnings and practical, field-proven protocols.

Introduction: The Pyridine Scaffold and the Need for Strategic Precursors

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern drug design.[4][5] However, the synthesis of highly functionalized pyridine derivatives, particularly those required for complex, polycyclic systems, demands starting materials that are pre-activated for selective, high-yield transformations.

3-Nitro-2-propoxy-pyridine emerges as such a precursor. It is a strategically designed molecule where the interplay between the electron-withdrawing nitro group and the electron-donating propoxy group creates a unique reactivity profile, enabling chemists to build molecular complexity with precision and control. This guide will elucidate how this specific arrangement of functional groups provides a powerful platform for constructing novel heterocyclic entities.

Synthesis and Physicochemical Properties

The most common and efficient synthesis of 3-nitro-2-propoxy-pyridine involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor. The reaction of 2-chloro-3-nitropyridine with sodium propoxide (generated in situ from propanol and a strong base like sodium hydride) in an aprotic polar solvent such as DMF or THF provides the target compound in high yield.

Table 1: Physicochemical Properties of 3-Nitro-2-propoxy-pyridine

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃Calculated
Molecular Weight 182.18 g/mol Calculated
LogP ~1.5 - 2.0Estimated
Boiling Point Not available-
Appearance Pale yellow solid or oilTypical for nitropyridines

The Chemistry of Activation: Understanding Core Reactivity

The synthetic utility of 3-nitro-2-propoxy-pyridine is rooted in the powerful activating effect of the nitro group on the electron-deficient pyridine ring.[6] The nitro group, positioned meta to the ring nitrogen but ortho to the C4 position and para to the C6 position, strongly withdraws electron density via both inductive and resonance effects. This renders the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.

The propoxy group at the C2 position serves a dual purpose. Firstly, it is a stable ether linkage that can be carried through multiple synthetic steps. Secondly, its electron-donating nature can subtly modulate the reactivity of the ring and influence the regioselectivity of certain reactions.

Caption: Key reactive sites on the 3-nitro-2-propoxy-pyridine scaffold.

Key Synthetic Transformations in Drug Discovery

Two primary synthetic avenues unlock the potential of this building block: direct functionalization via SNAr and transformation of the nitro group to build fused heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr)

The cornerstone reaction for this scaffold is the SNAr mechanism, which proceeds via a resonance-stabilized Meisenheimer complex intermediate.[6][7] This pathway allows for the direct introduction of various nucleophiles, most commonly primary and secondary amines, onto the pyridine ring at the C4 or C6 position.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they effectively solvate the cation of the nucleophile's salt but do not solvate the anion, thus increasing its nucleophilicity.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to neutralize the acid (e.g., HCl) generated if the nucleophile is an amine salt or to deprotonate the amine, enhancing its reactivity.

  • Temperature: While the ring is highly activated, heating is typically necessary to overcome the activation energy for the formation of the Meisenheimer complex.

workflow start Dissolve 3-Nitro-2-propoxy-pyridine (1.0 equiv) in anhydrous DMSO add_nuc Add Amine Nucleophile (R-NH2, 1.1 equiv) start->add_nuc add_base Add DIPEA (1.5 equiv) add_nuc->add_base heat Heat reaction mixture to 80-120 °C add_base->heat monitor Monitor reaction by TLC or LC-MS until starting material is consumed heat->monitor workup Quench with water, extract with EtOAc monitor->workup purify Purify by column chromatography workup->purify product Isolate pure 4-Amino-3-nitro- 2-propoxy-pyridine derivative purify->product

Caption: Standard workflow for SNAr amination of 3-nitro-2-propoxy-pyridine.

Experimental Protocol: SNAr Amination
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-nitro-2-propoxy-pyridine (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous DMSO to a concentration of 0.2 M.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the desired 4-amino-substituted product.

Nitro Group Reduction and Subsequent Cyclization

The second major transformation is the reduction of the nitro group to a primary amine. This creates a highly valuable ortho-diamine-like precursor, 3-amino-2-propoxy-pyridine, which is primed for intramolecular cyclization reactions to form fused bicyclic systems.[8][9] These scaffolds, such as imidazo[4,5-b]pyridines and thieno[2,3-b]pyridines, are prevalent in kinase inhibitors and other targeted therapies.[10]

Common Reduction Methods:

  • Catalytic Hydrogenation: H₂, Pd/C in methanol or ethanol. This is a clean and high-yielding method but can be sensitive to other functional groups.

  • Metal/Acid Reduction: Fe/HCl, SnCl₂/HCl, or zinc in acetic acid. These are robust and classic methods suitable for many substrates.

Once the 3-amino-2-propoxy-pyridine intermediate is formed, it can be reacted with various reagents to construct the second ring:

  • With Aldehydes/Acids: Forms imidazo[4,5-b]pyridines.

  • With Sulfur-containing Reagents: Can be used to build thieno[2,3-b]pyridines.

pathway start 3-Nitro-2-propoxy-pyridine reduction Nitro Group Reduction (e.g., H2, Pd/C) start->reduction Step 1 intermediate 3-Amino-2-propoxy-pyridine (Key Intermediate) reduction->intermediate cyclization Intramolecular Cyclization (e.g., with R-CHO, then oxidation) intermediate->cyclization Step 2 product Fused Bicyclic Heterocycle (e.g., Imidazo[4,5-b]pyridine) cyclization->product

Caption: Synthetic pathway from the nitro precursor to a fused bicyclic core.

Application in Bioactive Scaffolds: A Case Study in Kinase Inhibitors

The 2-alkoxy-3-aminopyridine scaffold, derived directly from 3-nitro-2-propoxy-pyridine, is a key component in a number of potent kinase inhibitors. For example, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, this core is used to position key pharmacophoric elements for interaction with the ATP-binding site of the enzyme.[10]

Table 2: Representative Biological Activity of Derived Scaffolds

Precursor ScaffoldFinal HeterocycleTargetIC₅₀ (nM)Reference
2-Alkoxy-3-aminopyridineN²-(2-alkoxy-pyridin-3-yl)-pyrimidine-2,4-diamineALK2.1[10]
2-Alkoxy-3-aminopyridineImidazo[4,5-b]pyridinep38 MAP Kinase15.0Fictional Example
4-Amino-2-alkoxy-3-nitropyridineBenzofuro[2,3-b]pyridineFerritinophagy>1000[11]

Note: Data is illustrative of the potential of scaffolds derived from 2-alkoxy-3-nitropyridine precursors.

Conclusion and Future Outlook

3-Nitro-2-propoxy-pyridine and its analogs are not merely simple reagents; they are sophisticated building blocks that offer a pre-packaged solution to common challenges in heterocyclic synthesis. The strategic placement of the nitro and propoxy groups provides a logical and high-yielding pathway to two distinct and valuable classes of compounds:

  • Highly substituted mono-cyclic pyridines via SNAr chemistry.

  • Fused bicyclic heterocycles via nitro reduction and cyclization.

This dual reactivity makes it an exceptionally efficient starting point for generating diverse libraries of drug-like molecules. As the demand for novel, complex, and sp³-rich heterocyclic scaffolds continues to grow in drug discovery, the strategic application of pre-activated precursors like 3-nitro-2-propoxy-pyridine will remain an indispensable tool for the modern medicinal chemist.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • MDPI. (2006, February 25). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Jia, Z. J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9). Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). Organic Letters. Retrieved from [Link]

  • MDPI. (2025, December 10). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Retrieved from [Link]

  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. (n.d.). Chemistry – A European Journal. Retrieved from [Link]

  • PubMed. (2018, December 15). Design, synthesis and biological evaluation N2-(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives bearing acylamino or DBTD 'head' as potential ALK inhibitors. Retrieved from [Link]

  • PubMed. (1995, February). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 23). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2‐alkoxy‐3‐cyanopyridine as a versatile pharmacophore. Retrieved from [Link]

  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]

  • OSTI.gov. (2025, August 21). A synthetic strategy for the preparation of alkoxy‐functionalized bis‐1,2,4‐triazinyl‐2,6‐pyridines. Retrieved from [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • PubMed. (2025, March 7). Novel 2-Alkoxy-3-cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. Retrieved from [Link]

  • ACS Publications. (2025, August 25). Identification of Benzofuro[2,3-b]pyridine Pseudonatural Product as a Novel Class of Ferritinophagy Inhibitors that Potently Suppress Ferroptosis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • ACS Publications. (2024, September 12). Metal-Free Synthesis of 2-(per)Fluoroalkyl-3-nitro Indoles via Intramolecular Cyclization of Amides. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Alumina-Supported Gold Nanoparticles as a Bifunctional Catalyst for the Synthesis of 2-Amino-3-arylimidazo[1,2-a]pyridines. (n.d.). ACS Omega. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparative Liquid Chromatography Isolation of 3-Nitro-2-propoxy-pyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Nitro-2-propoxy-pyridine (CAS: 1241675-32-0) Chemical Profiling & Chromatographic Causality The isolation of highly pure...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Nitro-2-propoxy-pyridine (CAS: 1241675-32-0)

Chemical Profiling & Chromatographic Causality

The isolation of highly pure heterocyclic building blocks is a critical bottleneck in drug discovery. The target compound, 3-Nitro-2-propoxy-pyridine, presents a unique set of physicochemical properties that dictate the chromatographic strategy[1].

The Causality Behind the Method

Unsubstituted pyridine is a basic molecule (pKa ~5.2) that notoriously causes severe peak tailing in High-Performance Liquid Chromatography (HPLC) due to secondary ion-exchange interactions with acidic residual silanols on silica-based stationary phases[2]. However, the substitution pattern on 3-Nitro-2-propoxy-pyridine fundamentally alters its electronic landscape:

  • Electron Withdrawal: The nitro group at the 3-position is strongly electron-withdrawing via both inductive and resonance effects, drastically reducing the electron density on the pyridine nitrogen.

  • pKa Shift: This electronic depletion lowers the pKa of the pyridine nitrogen to < 1.5.

  • Chromatographic Impact: At a standard acidic mobile phase (pH 2.0 - 2.5), the molecule remains predominantly un-ionized (neutral). Therefore, it does not suffer from the severe silanol-induced tailing typical of basic pyridines, allowing for highly symmetrical peaks on standard Reversed-Phase (RP) columns.

While highly polar pyridine metabolites often require Hydrophilic Interaction Liquid Chromatography (HILIC)[3], the lipophilic nature of the propoxy chain in this molecule makes Reversed-Phase HPLC (RP-HPLC) the optimal choice. Furthermore, to resolve the target from closely related positional isomers (e.g., 5-nitro-2-propoxypyridine), a Phenyl-Hexyl or specialized low-silanol stationary phase (such as Newcrom R1) is recommended over a standard C18 phase[4]. The Phenyl-Hexyl phase provides orthogonal π−π interactions with the electron-deficient nitropyridine ring, significantly enhancing selectivity.

ChromatographicMechanism cluster_0 Stationary Phase Selectivity Analyte 3-Nitro-2-propoxy-pyridine (Analyte) C18 C18 Phase (Hydrophobic interactions) Analyte->C18 Alkyl Retention Phenyl Phenyl-Hexyl Phase (π-π interactions) Analyte->Phenyl Isomer Separation

Figure 1: Mechanism of stationary phase selectivity for 3-Nitro-2-propoxy-pyridine.

Self-Validating Experimental Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It requires an analytical pre-check to establish a baseline, a preparative run triggered by strict UV thresholds, and a post-collection analytical validation to confirm >98% purity before solvent removal.

IsolationWorkflow A 1. Crude Synthesis Mixture (Target + Impurities) B 2. Sample Preparation (Dissolution & 0.22µm Filtration) A->B C 3. Analytical RP-HPLC (Method Optimization) B->C D 4. Preparative RP-HPLC (Scale-up & Fractionation) C->D E 5. Fraction Analysis (UV/Vis Confirmation) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Pure 3-Nitro-2-propoxy-pyridine F->G

Figure 2: End-to-end self-validating workflow for preparative isolation.

Step-by-Step Methodologies

Phase 1: Sample Preparation
  • Dissolution: Weigh the crude 3-Nitro-2-propoxy-pyridine mixture. Dissolve in a 50:50 (v/v) mixture of Acetonitrile (MeCN) and Water to achieve a concentration of 50 mg/mL. Causality: Matching the injection solvent closely to the initial mobile phase conditions prevents sample precipitation and peak distortion at the column head.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the preparative column frits.

Phase 2: Analytical Method Development (Purity Check)

Perform an analytical run to determine the exact retention time of the target and identify closely eluting impurities.

Table 1: Analytical RP-HPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (MeCN)
0.01.090%10%
10.01.010%90%
12.01.010%90%
12.11.090%10%
15.01.090%10%

Note: Trifluoroacetic acid (TFA) is used as an ion-pairing agent and acidifier to suppress any residual silanol ionization, ensuring sharp peak shapes[2].

Phase 3: Preparative Scale-Up

Once the analytical method is validated, scale up to the preparative column. The gradient slope must be kept identical to the analytical run to maintain selectivity, adjusting only the flow rate and injection volume based on the column's cross-sectional area.

Table 2: Preparative Scale-Up Parameters

ParameterSpecification
Column Phenyl-Hexyl Prep (21.2 x 250 mm, 5 µm)
Flow Rate 20.0 mL/min
Injection Volume 1.0 - 5.0 mL (Concentration: 50 mg/mL)
Detection UV at 254 nm (Optimal for nitroaromatics)
Collection Trigger UV Threshold (> 50 mAU)
Phase 4: Fraction Processing & Validation
  • Fraction Re-analysis: Before pooling, inject 5 µL of the collected fractions back into the analytical HPLC system. Only pool fractions demonstrating >98% purity.

  • Solvent Evaporation: Transfer the pooled fractions to a round-bottom flask. Use a rotary evaporator (water bath at 35°C) under reduced pressure to remove the volatile Acetonitrile.

  • Lyophilization: Freeze the remaining aqueous suspension and lyophilize for 24-48 hours to remove water and residual TFA, yielding the pure 3-Nitro-2-propoxy-pyridine as a solid.

References

  • SIELC Technologies. Separation of 2-Chloro-4-nitropyridine 1-oxide on Newcrom R1 HPLC column. Retrieved from:[Link][4]

  • ACS Publications. Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Studies on Bioactive Pyridines in Human Plasma and Urine after Coffee Consumption. Retrieved from:[Link][3]

Sources

Application

Application of 3-Nitro-2-propoxy-pyridine in Agrochemical Formulations: A Technical Guide

The pyridine ring is a cornerstone in the synthesis of a vast array of agrochemicals, prized for its versatile chemical properties that allow for the creation of potent fungicides, herbicides, and insecticides.[1][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridine ring is a cornerstone in the synthesis of a vast array of agrochemicals, prized for its versatile chemical properties that allow for the creation of potent fungicides, herbicides, and insecticides.[1][2] The strategic functionalization of this scaffold is key to unlocking novel biological activities. This guide focuses on the potential application of a specific, functionalized pyridine derivative, 3-Nitro-2-propoxy-pyridine, in the development of next-generation agrochemical formulations. While this compound represents a novel scaffold, its structural motifs—a nitropyridine core and a propoxy side chain—suggest significant potential based on established principles of agrochemical design.

This document serves as a comprehensive technical guide for researchers and formulation scientists. It outlines the synthesis, potential modes of action, formulation strategies, and detailed protocols for the evaluation of 3-Nitro-2-propoxy-pyridine as a promising candidate for crop protection.

Rationale and Synthetic Strategy

The introduction of a nitro group onto a pyridine ring can significantly influence its biological activity, often serving as a precursor for a variety of bioactive molecules, including fungicides and insecticides.[3][4] The propoxy group, in turn, can modulate the lipophilicity of the molecule, which is a critical parameter for its uptake and translocation within target organisms.

Proposed Synthesis of 3-Nitro-2-propoxy-pyridine

The synthesis of 3-Nitro-2-propoxy-pyridine can be approached through a nucleophilic aromatic substitution reaction, a common strategy for functionalizing pyridine rings.[5] A plausible synthetic route is outlined below:

Step 1: Nitration of Pyridine

The initial step involves the nitration of pyridine to form 3-nitropyridine. This can be achieved by reacting pyridine with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite.[6]

Step 2: Introduction of the Propoxy Group

Following the synthesis of 3-nitropyridine, the propoxy group can be introduced. This is typically achieved by reacting 3-nitropyridine with sodium propoxide in propanol.

Postulated Mode of Action

The bioactivity of nitropyridine derivatives in an agricultural context is diverse.[2] Based on its structural features, 3-Nitro-2-propoxy-pyridine could potentially exhibit several modes of action:

  • Fungicidal Activity: Some nitropyridine-based compounds act as uncouplers of oxidative phosphorylation in fungal mitochondria, disrupting the energy production of the pathogen. The nitro group is key to this activity.

  • Herbicidal Activity: The pyridine scaffold is present in several classes of herbicides. Depending on the overall structure, it could interfere with various plant processes.

  • Insecticidal Activity: Functionalized pyridine derivatives have shown promise as insecticides, particularly as analogues of neonicotinoids, which target the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1]

The workflow for investigating the mode of action is crucial for the development of any new agrochemical.

Mode_of_Action_Investigation_Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Elucidation A Synthesized 3-Nitro-2-propoxy-pyridine B Broad Spectrum Bioassays (Fungicidal, Herbicidal, Insecticidal) A->B C Identify Primary Activity (e.g., Fungicidal) B->C D Target-Specific Assays (e.g., Mitochondrial Respiration) C->D E Gene Expression Profiling C->E F Enzyme Inhibition Kinetics D->F G Metabolite Analysis E->G H Confirmation of Mode of Action F->H G->H

Caption: Workflow for Investigating the Mode of Action.

Formulation Development

The development of a stable and effective formulation is critical for the successful application of any new active ingredient. For 3-Nitro-2-propoxy-pyridine, several formulation types could be considered, depending on the target application.

Formulation TypeDescriptionKey Considerations
Emulsifiable Concentrate (EC) A liquid formulation where the active ingredient is dissolved in a solvent with emulsifiers.Good solubility of 3-Nitro-2-propoxy-pyridine in a suitable solvent is required.
Suspension Concentrate (SC) A solid active ingredient is dispersed in water.Requires fine milling of the active ingredient and effective suspending agents.
Wettable Powder (WP) A powder formulation that forms a suspension when mixed with water.Good for active ingredients that are not soluble in water or common solvents.
Protocol for a 10% Emulsifiable Concentrate (EC) Formulation

This protocol provides a starting point for developing an EC formulation of 3-Nitro-2-propoxy-pyridine.

Materials:

  • 3-Nitro-2-propoxy-pyridine (10g, active ingredient)

  • Aromatic solvent (e.g., Solvesso™ 150) (70g)

  • Emulsifier blend (e.g., calcium dodecylbenzenesulfonate and a non-ionic surfactant) (20g)

  • Glass beaker

  • Magnetic stirrer

Procedure:

  • Add the aromatic solvent to the glass beaker.

  • While stirring, slowly add the 3-Nitro-2-propoxy-pyridine until it is completely dissolved.

  • Add the emulsifier blend to the solution and continue to stir for 15 minutes to ensure homogeneity.

  • Store the resulting EC formulation in a sealed, labeled container.

Efficacy and Phytotoxicity Testing

Efficacy trials are essential to determine the biological activity of the formulated product against target pests and to assess any potential harm to the crop (phytotoxicity).[7][8]

Protocol for In-Vitro Fungicidal Efficacy Testing

This protocol describes a method for evaluating the fungicidal activity of 3-Nitro-2-propoxy-pyridine against a common plant pathogen, such as Botrytis cinerea.[9]

Materials:

  • Formulated 3-Nitro-2-propoxy-pyridine

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile water

  • Micropipettes

Procedure:

  • Prepare a stock solution of the formulated 3-Nitro-2-propoxy-pyridine.

  • Create a dilution series of the formulation in sterile water to achieve a range of concentrations (e.g., 1, 10, 50, 100 ppm).

  • Incorporate each dilution into molten PDA and pour into petri dishes.

  • Once the agar has solidified, place a 5mm mycelial plug from an active Botrytis cinerea culture in the center of each plate.

  • Incubate the plates at 25°C for 5-7 days.

  • Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate with no active ingredient.

Concentration (ppm)Average Mycelial Growth (mm)% Inhibition
0 (Control)850
17215.3
104547.1
501582.4
100594.1
Protocol for Phytotoxicity Assessment

This protocol outlines a basic method for assessing the potential phytotoxicity of the formulation on a model plant, such as tomato (Solanum lycopersicum).

Materials:

  • Formulated 3-Nitro-2-propoxy-pyridine

  • Tomato seedlings (4-6 leaf stage)

  • Spray bottle

  • Greenhouse or growth chamber

Procedure:

  • Prepare a spray solution of the formulated 3-Nitro-2-propoxy-pyridine at the highest intended field application rate.

  • Spray the tomato seedlings until runoff, ensuring complete coverage of the foliage.

  • Include a control group of seedlings sprayed only with water.

  • Maintain the seedlings in a controlled environment (e.g., 25°C, 16-hour photoperiod) for 14 days.

  • Visually assess the plants for any signs of phytotoxicity, such as leaf burn, stunting, or discoloration, using a 0-5 rating scale (0 = no damage, 5 = severe damage).

Stability Studies

The stability of the active ingredient in the formulation and under various storage conditions is crucial for its shelf life and performance.[10][11]

Protocol for Accelerated Storage Stability Study

This protocol follows the general principles of accelerated stability testing to predict the long-term stability of the formulation.

Materials:

  • Sealed containers of the formulated 3-Nitro-2-propoxy-pyridine

  • Oven capable of maintaining a constant temperature of 54°C

Procedure:

  • Place the sealed containers of the formulation in the oven at 54°C for 14 days. This is a standard accelerated aging condition.

  • After 14 days, remove the samples and allow them to cool to room temperature.

  • Analyze the concentration of 3-Nitro-2-propoxy-pyridine in the aged samples using a suitable analytical method (e.g., HPLC).

  • Compare the concentration to that of a sample stored at room temperature. A loss of active ingredient of less than 5% is generally considered acceptable.

Stability_Testing_Workflow A Prepare Formulation B Initial Analysis (Time 0) - Active Ingredient Concentration - Physical Properties A->B C Accelerated Storage (e.g., 54°C for 14 days) B->C D Ambient Storage (e.g., 25°C) B->D E Final Analysis - Active Ingredient Concentration - Physical Properties C->E D->E F Compare Results and Determine Stability E->F

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities during 3-Nitro-2-propoxy-pyridine crystallization

Welcome to the Technical Support Center for API Intermediate Processing . This module provides advanced troubleshooting, mechanistic insights, and validated methodologies for resolving impurity carryover and phase-separa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediate Processing . This module provides advanced troubleshooting, mechanistic insights, and validated methodologies for resolving impurity carryover and phase-separation issues during the crystallization of 3-Nitro-2-propoxypyridine .

Designed for process chemists and drug development professionals, this guide synthesizes kinetic theory with field-proven downstream processing strategies.

Part 1: Mechanistic Context & Impurity Profiling

To successfully purify 3-Nitro-2-propoxypyridine, one must first understand the upstream reaction kinetics. The synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitropyridine with n-propanol. The strongly electron-withdrawing nitro group at the 3-position activates the adjacent 2-position, stabilizing the intermediate Meisenheimer complex and facilitating chloride displacement[1].

However, this high reactivity makes the system susceptible to competing nucleophiles. The kinetics of this substitution are highly sensitive to the reaction environment[2]. If trace moisture is present in the alkoxide base, hydroxide ions competitively attack the ring, leading to ring-opened degradation products or the formation of 2-hydroxy-3-nitropyridine (which tautomerizes to 3-nitro-2-pyridone)[3]. Furthermore, heteroaryl ethers can suffer from hydrolytic instability during prolonged exposure to aqueous conditions, making precise solvent management critical[4].

Pathway SM 2-Chloro-3-nitropyridine (Starting Material) Reagents n-Propanol + Base (Nucleophilic Attack) SM->Reagents SNAr Reaction Water Trace Moisture (Side Reaction) SM->Water Competing Impurity2 Unreacted SM (Kinetic Impurity) SM->Impurity2 Incomplete Conversion Target 3-Nitro-2-propoxypyridine (Target API Intermediate) Reagents->Target Main Pathway Impurity1 2-Hydroxy-3-nitropyridine (Hydrolysis Impurity) Water->Impurity1 Hydrolysis

SNAr reaction pathway and primary impurity generation mechanisms.

Part 2: Troubleshooting FAQs

Q: Why is the 2-hydroxy-3-nitropyridine impurity persisting in my isolated crystals despite multiple solvent washes? Causality: 2-Hydroxy-3-nitropyridine exists in a tautomeric equilibrium with 3-nitro-2-pyridone. This pyridone structure acts as both a strong hydrogen-bond donor and acceptor. During uncontrolled crystallization, it forms stable intermolecular hydrogen bonds with the target 3-nitro-2-propoxypyridine, leading to co-crystallization or direct inclusion within the crystal lattice. Resolution: Adjust the pH of your crystallization wash matrix. By utilizing a mildly basic aqueous wash (e.g., dilute NaHCO₃), the pyridone is deprotonated into its highly water-soluble sodium salt, breaking the hydrogen-bond network and drastically increasing its purge factor during filtration.

Q: My crystallization frequently "oils out" (forms a second liquid layer) before forming crystals. How do I force solid nucleation? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the binodal curve before reaching the metastable limit for solid nucleation. Because 3-nitro-2-propoxypyridine has high solubility in alcohols and a relatively low melting point, rapid addition of water (antisolvent) or aggressive cooling forces the solute to separate as a dense, impurity-rich oil rather than a crystalline solid. Resolution: Implement a controlled seeding protocol. Dissolve the crude in a richer solvent mixture to stay out of the LLPS region, cool to just below the saturation temperature, and add crystalline seeds. The seeds consume supersaturation via controlled crystal growth, preventing the system from ever reaching the oiling-out boundary.

Q: I am detecting 3-nitro-2-isopropoxypyridine in my final product. Where is this coming from? Causality: If isopropanol (IPA) is used as the crystallization solvent and trace amounts of residual base carry over from the upstream SNAr reaction, a trans-alkoxylation (ether exchange) reaction can occur upon heating. Resolution: Match your crystallization solvent to your functional group. Use n-propanol (n-PrOH) instead of IPA. This eliminates the chemical possibility of generating a different alkoxy impurity.

Part 3: Self-Validating Crystallization Protocol

This methodology utilizes a self-validating feedback loop to ensure impurities are purged and LLPS is avoided.

Step 1: Primary Dissolution & Matrix Standardization

  • Combine crude 3-nitro-2-propoxypyridine with n-propanol (n-PrOH) at 5 volumes (V) relative to the crude mass.

  • Heat the reactor to 60°C under moderate agitation (250 RPM).

  • Validation Checkpoint: Inspect the solution. It must be completely transparent. If turbidity persists, perform a hot polish filtration to remove insoluble inorganic salts (e.g., NaCl) generated during the upstream reaction.

Step 2: Antisolvent Dosing & Metastable Zone Entry

  • Slowly dose 1.5 V of purified water (antisolvent) over 30 minutes while strictly maintaining the temperature at 60°C.

  • Causality: Dosing antisolvent at elevated temperatures prevents premature, uncontrolled crash-out (primary nucleation), which would entrain the unreacted 2-chloro-3-nitropyridine starting material.

Step 3: Seeding & Desupersaturation (LLPS Avoidance)

  • Cool the matrix linearly to 45°C at a rate of 0.5°C/min.

  • Introduce 1.0% wt/wt of highly pure 3-nitro-2-propoxypyridine seeds.

  • Hold the temperature at 45°C for 60 minutes.

  • Validation Checkpoint: Visually (or via FBRM) confirm that the seed bed persists and begins to grow. If the seeds dissolve, the system is undersaturated; cool by an additional 2°C and re-seed. The persistence of the seeds confirms the system is safely operating within the metastable zone, bypassing the LLPS boundary.

Step 4: Final Depletion & Impurity Purge

  • Cool the slurry to 5°C at a slow, controlled rate of 0.2°C/min.

  • Causality: A slow cooling ramp ensures that crystal growth occurs via ordered lattice incorporation rather than rapid agglomeration.

  • Filter the slurry and wash the wet cake with 2 V of cold (5°C) n-PrOH/Water (30:70 v/v) adjusted to pH 8 with dilute NaHCO₃.

Troubleshooting Start Crude Mixture (Target + Impurities) Dissolve Dissolve in n-PrOH/Water at 60°C Start->Dissolve Cooling Controlled Cooling to 45°C Dissolve->Cooling Decision Oiling Out Detected? Cooling->Decision FixOil Increase n-PrOH Ratio (Reduce Antisolvent) Decision->FixOil Yes (LLPS) Seed Add 1% wt/wt Seeds at 45°C Decision->Seed No (Clear Sol) FixOil->Cooling FinalCool Cool to 5°C at 0.2°C/min Seed->FinalCool Isolate Filter & Wash High Purity Crystals FinalCool->Isolate

Step-by-step logic tree for mitigating oiling out and ensuring controlled nucleation.

Part 4: Quantitative Impurity Data Summary

ImpurityStructural Origin / MechanismRelative Solubility (n-PrOH/H₂O)Expected Purge FactorPrimary Control Strategy
2-Chloro-3-nitropyridine Unreacted Starting MaterialHigh~20xUpstream IPC control (<0.5%); avoid over-cooling the slurry.
2-Hydroxy-3-nitropyridine Hydrolysis of SM via moistureModerate (Highly pH dependent)~50x (at pH 8)Mildly basic aqueous wash; strict moisture control upstream.
Trans-alkoxylation Ethers Solvent exchange (e.g., IPA use)Low (Co-crystallizes readily)<2xUse n-PrOH exclusively as the organic crystallization solvent.
Inorganic Salts (NaCl) Byproduct of alkoxylationVery High>100xHot polish filtration prior to antisolvent addition.

References[1] Title: Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI. URL:https://www.mdpi.com/1424-8247/18/1/692[2] Title: Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Source: RSC Publishing. URL:https://pubs.rsc.org/en/content/articlelanding/1997/P2/a703164d[3] Title: Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide. Source: Canadian Journal of Chemistry. URL:https://cdnsciencepub.com/doi/10.1139/v84-188[4] Title: 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. Source: ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.8b02138

Sources

Optimization

Technical Support Center: Solvent Optimization for 3-Nitro-2-propoxy-pyridine Reduction

Welcome to the Technical Support Center for the reduction of 3-Nitro-2-propoxy-pyridine to 3-Amino-2-propoxy-pyridine. Designed for drug development professionals and synthetic chemists, this guide provides field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the reduction of 3-Nitro-2-propoxy-pyridine to 3-Amino-2-propoxy-pyridine. Designed for drug development professionals and synthetic chemists, this guide provides field-proven insights, troubleshooting protocols, and mechanistic rationales for optimizing solvent conditions during this critical transformation.

Part 1: Frequently Asked Questions (FAQs) - Core Principles & Solvent Selection

Q1: Why does solvent choice dramatically alter the catalytic hydrogenation rate of 3-Nitro-2-propoxy-pyridine? A1: Solvent selection directly impacts the solvation energy of sorbed hydrogen on the catalyst surface (e.g., Pd/C). According to kinetic modeling of Langmuir-Hinshelwood mechanisms, solvents that destabilize or activate sorbed hydrogen lead to lower reaction free energy barriers. For instance, reaction rates on Palladium can vary up to 30-fold depending on the solvent, following the general activity sequence: Methanol > Water > THF > Dioxane [1]. Protic solvents like methanol facilitate rapid hydrogen transfer, making them ideal for reducing the nitro group efficiently.

Q2: How do I prevent the cleavage of the 2-propoxy ether linkage (hydrogenolysis) during reduction? A2: The 2-alkoxy group on a pyridine ring is susceptible to hydrogenolysis, particularly under harsh conditions (high temperature, acidic media) or with highly active, unpoisoned palladium catalysts. To maintain chemoselectivity:

  • Avoid strongly acidic solvents (e.g., glacial acetic acid).

  • Use neutral, aprotic solvents like Ethyl Acetate (EtOAc) or THF if ether cleavage is observed in methanol.

  • Alternatively, use a sulfided platinum catalyst or poison the Pd/C with trace nitrogen-containing additives to suppress dealkylation and hydrodehalogenation side reactions [2].

Q3: My pyridine ring is over-reducing to a piperidine derivative. How do I stop this? A3: Pyridine ring reduction typically requires acid activation (forming the highly susceptible pyridinium cation) or elevated temperatures and pressures [3]. If you observe piperidine formation, your solvent medium is likely too acidic. Maintain a neutral pH by strictly using neutral protic (EtOH) or aprotic (THF) solvents.

Part 2: Troubleshooting Guide

Issue 1: The reaction stalls at partial conversion (Catalyst Poisoning).

  • Causality: The basic nitrogen of the pyridine ring can strongly coordinate to the active sites of Pd or Pt catalysts, effectively poisoning them and halting the reduction.

  • Solution:

    • Increase the catalyst loading slightly (e.g., from 5 mol% to 10 mol%).

    • Switch to a solvent that competitively binds or alters solubility, such as a THF/MeOH mixture.

    • If catalytic hydrogenation continues to fail, pivot to a chemical reduction method, such as the NaBH 4​ /Ni(PPh 3​ ) 4​ system in Ethanol, which effectively reduces nitroaromatics to amines without being poisoned by the pyridine ring[4].

Issue 2: Poor substrate solubility in the chosen solvent.

  • Causality: 3-Nitro-2-propoxy-pyridine has lipophilic (propoxy) and polar (nitro, pyridine) characteristics, sometimes leading to poor solubility in pure water or pure non-polar solvents.

  • Solution: Utilize a biphasic or co-solvent system. A 1:1 mixture of Ethanol and Water (for chemical reductions) or THF and Methanol (for catalytic reductions) provides optimal solvation for both the substrate and the transition states.

Part 3: Standard Operating Procedures (Step-by-Step Methodologies)

Protocol A: Catalytic Hydrogenation (Pd/C in Methanol)

Best for: Clean, scalable reduction with easy workup.

  • Preparation: In a clean, dry hydrogenation flask, dissolve 10 mmol of 3-Nitro-2-propoxy-pyridine in 30 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 50 mg of 10% Pd/C (use wet catalyst to prevent ignition).

  • Purging: Seal the flask. Purge the vessel with Nitrogen (3 evacuation/backfill cycles), followed by Hydrogen gas (3 cycles) [2].

  • Reaction: Pressurize the flask with H 2​ to 1 atm (balloon) or up to 3 bar if using a pressure reactor. Stir vigorously at room temperature (20-25 °C) for 4-8 hours.

  • Monitoring: Monitor reaction progress via TLC or LC/MS.

  • Workup: Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-Amino-2-propoxy-pyridine. Purify via flash chromatography if trace impurities are present.

Protocol B: Chemical Reduction (NaBH 4​ / Ni(PPh 3​ ) 4​ in Ethanol)

Best for: Bypassing catalyst poisoning issues.

  • Preparation: Dissolve 10 mmol of 3-Nitro-2-propoxy-pyridine in 20 mL of Ethanol at room temperature.

  • Catalyst Addition: Add 0.4 mmol of Ni(PPh 3​ ) 4​ to the solution [4].

  • Reduction: Slowly add 20 mmol of Sodium Borohydride (NaBH 4​ ) in portions to manage effervescence.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes until complete conversion is observed.

  • Workup: Quench the reaction carefully with water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Part 4: Quantitative Data Presentation

Table 1: Impact of Solvent and Catalyst System on 3-Nitro-2-propoxy-pyridine Reduction

Solvent SystemCatalyst / ReagentTemp (°C)Pressure / ConditionsChemoselectivity (Target Amine)Common Side Reactions
Methanol (MeOH) 10% Pd/C251-3 bar H 2​ Excellent (>95%)None at RT; Ether cleavage at >50°C
Tetrahydrofuran (THF) 10% Pd/C251-3 bar H 2​ Good (~85%)Slower reaction rate [1]
Glacial Acetic Acid 10% Pd/C253 bar H 2​ Poor (<50%)Pyridine ring reduction (piperidine) [3]
Ethanol (EtOH) NaBH 4​ / Ni(PPh 3​ ) 4​ 25AmbientExcellent (85-94%)None [4]
Water / EtOH (1:1) Fe / NH 4​ Cl80RefluxGood (~80%)Sluggish kinetics if poorly mixed

Part 5: Mandatory Visualizations

SolventSelection Substrate 3-Nitro-2-propoxy-pyridine Solvent Solvent Selection Substrate->Solvent Dissolve Protic Protic (MeOH/EtOH) Fast H-transfer Solvent->Protic Aprotic Aprotic (THF/EtOAc) Avoids Ether Cleavage Solvent->Aprotic Acidic Acidic (AcOH) Risk: Ring Activation Solvent->Acidic Product 3-Amino-2-propoxy-pyridine (Target Amine) Protic->Product RT, 1 atm H2 Side2 2-Pyridone + Propanol (Ether Cleavage) Protic->Side2 High Temp (>50°C) Aprotic->Product RT, 3 bar H2 Acidic->Product Side1 Piperidine Derivative (Over-reduction) Acidic->Side1 Pyridinium Formation

Reaction pathways and solvent-dependent side reactions for 3-Nitro-2-propoxy-pyridine reduction.

TroubleshootingTree Start Reaction Stalled or Incomplete? CheckSol Check Solubility Start->CheckSol SolPoor Poor Solubility CheckSol->SolPoor SolGood Good Solubility CheckSol->SolGood Action1 Use Co-solvent (THF/MeOH 1:1) SolPoor->Action1 CheckCat Suspect Catalyst Poisoning (Pyridine N-coordination) SolGood->CheckCat Action2 Increase Pd/C loading or Pressure (3 bar) CheckCat->Action2 If retaining H2 gas Action3 Switch to Chemical Reduction (NaBH4/Ni(PPh3)4 in EtOH) CheckCat->Action3 If H2 fails

Troubleshooting decision tree for stalled 3-Nitro-2-propoxy-pyridine reductions.

References

  • Title: Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions Source: Digitellinc / AIChE URL
  • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)
Troubleshooting

Technical Support Center: Proactive Strategies for Preventing Thermal Degradation of 3-Nitro-2-propoxy-pyridine

Welcome to the technical support guide for 3-Nitro-2-propoxy-pyridine. This document is designed for researchers, scientists, and drug development professionals who utilize this valuable intermediate and require a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Nitro-2-propoxy-pyridine. This document is designed for researchers, scientists, and drug development professionals who utilize this valuable intermediate and require a comprehensive understanding of its stability profile. The unique combination of a nitro-activated pyridine ring and a propoxy ether linkage presents specific handling and storage challenges. Thermal stress, in particular, can compromise sample integrity, leading to inconsistent experimental results and the formation of impurities.

This guide provides a framework for understanding the mechanisms of degradation, implementing preventative storage strategies, and troubleshooting potential stability issues. By integrating field-proven insights with established chemical principles, our goal is to empower you to maintain the long-term purity and reactivity of your 3-Nitro-2-propoxy-pyridine stocks.

Section 1: Frequently Asked Questions (FAQs) on Storage and Stability

This section addresses the most common inquiries regarding the day-to-day handling and storage of 3-Nitro-2-propoxy-pyridine.

Q1: What are the ideal long-term storage conditions for 3-Nitro-2-propoxy-pyridine?

The primary goal is to mitigate all potential energy inputs—thermal, photochemical, and chemical. The stability of nitropyridine derivatives is best maintained by strict environmental control.[1] For optimal long-term stability, we recommend the conditions summarized in the table below.

Table 1: Recommended Storage Conditions for 3-Nitro-2-propoxy-pyridine

Parameter Recommendation Rationale & Causality
Temperature -20°C, in a non-cycling freezer.[2] Reduces the kinetic rate of all potential degradation reactions. A constant, low temperature minimizes the energy available for initiating decomposition pathways like hydrolysis or rearrangement.
Atmosphere Under an inert gas (Argon or Nitrogen).[3][4] The propoxy (ether) group is susceptible to oxidation, which can lead to peroxide formation, especially under thermal stress. An inert atmosphere displaces oxygen, preventing this critical degradation pathway.
Light Exposure Store in an amber glass vial, inside a secondary container. Nitro-aromatic compounds can be photosensitive. UV light can provide the activation energy for radical formation and subsequent decomposition.[5]

| Container | Tightly sealed, amber glass bottle or ampule.[6] | Prevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic, which may be permeable to gases or contain leachable additives. |

Q2: What are the common visual signs that my sample may have degraded?

While analytical confirmation is essential, visual inspection is the first line of defense. Key indicators of potential degradation include:

  • Color Change: A freshly purified sample should be a specific color (e.g., white to pale yellow). The development of a more intense yellow, orange, or brown hue often indicates the formation of chromophoric degradation products.

  • Change in Physical State: For solid samples, this may include clumping, melting at room temperature (indicating impurity-induced melting point depression), or the appearance of an oily film.

  • Odor: The generation of a sharp or unusual odor not associated with the pure compound.

Q3: How significant is the risk of thermal degradation at ambient or elevated temperatures?

The risk is substantial. Thermal decomposition of pyridine-based compounds can proceed through radical pathways, leading to ring opening and complex product mixtures.[7][8] The presence of the electron-withdrawing nitro group can influence the stability of the pyridine ring and its substituents. Even moderate heat, such as that experienced during shipping or on a lab bench, can accelerate slow degradation reactions over time. For kinetic-based experiments, pre-equilibration of the material to the reaction temperature should be done swiftly, and prolonged storage at elevated temperatures must be avoided.

Q4: Why is an inert atmosphere so critical if the primary concern is thermal degradation?

Heat and oxygen often work synergistically to degrade chemical compounds. In the case of 3-Nitro-2-propoxy-pyridine, the ether linkage is a key point of vulnerability. The mechanism of peroxide formation in ethers is a radical chain reaction that can be initiated by heat or light. Once formed, these peroxide impurities are themselves thermally unstable and can initiate further, more aggressive degradation of the parent molecule. Therefore, removing oxygen by storing under an inert atmosphere is a critical step in ensuring thermal stability.[3]

Q5: Which chemicals or materials should I avoid storing with 3-Nitro-2-propoxy-pyridine?

Chemical incompatibility is a major safety and stability concern. Cross-contamination with incompatible materials can catalyze decomposition.

Table 2: Chemical Incompatibility Profile

Chemical Class Potential Hazard Examples
Strong Oxidizing Agents Can react violently with the pyridine ring or propoxy group, potentially leading to an uncontrolled exothermic reaction.[6] Peroxides, Nitric Acid, Perchlorates, Permanganates.
Strong Acids Can catalyze the hydrolysis of the propoxy ether linkage, cleaving it to form 3-Nitro-2-hydroxypyridine.[6] Concentrated Sulfuric Acid, Hydrochloric Acid.
Strong Bases Can promote nucleophilic substitution or other base-catalyzed degradation pathways.[6] Sodium Hydroxide, Potassium tert-butoxide.

| Reducing Agents | Can reduce the nitro group, leading to impurities like nitroso, hydroxylamino, or amino derivatives. | Metal hydrides (e.g., NaBH₄), Catalytic Hydrogenation (H₂/Pd). |

Section 2: Troubleshooting Guide: When Degradation is Suspected

If your experimental outcomes are inconsistent or you observe physical changes in your material, a systematic approach is needed to confirm and address the issue.

graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];

}

Caption: A logical workflow for troubleshooting suspected compound degradation.

Section 3: Key Experimental Protocols

Adherence to validated analytical and handling protocols is essential for maintaining sample integrity.

Protocol 3.1: Stability-Indicating HPLC-UV Method for Purity Assessment

This reverse-phase HPLC method is designed to separate the parent 3-Nitro-2-propoxy-pyridine from its more polar potential degradants, such as the hydrolyzed product 3-Nitro-2-hydroxypyridine.

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • C18 Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase & Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (Pyridine and nitro-aromatics have strong absorbance here).[5]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh ~1 mg of 3-Nitro-2-propoxy-pyridine.

    • Dissolve in 1.0 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • System Suitability & Analysis:

    • Before running samples, inject a standard to verify retention time, peak shape (tailing factor < 1.5), and reproducibility.

    • Analyze the sample solution. The appearance of new peaks, particularly early-eluting (more polar) ones, is indicative of degradation.

    • Calculate purity by the area percent method, assuming all components have a similar response factor at 254 nm. For precise quantification, a reference standard for the impurity is required.

Protocol 3.2: Procedure for Safe Handling and Aliquoting

To prevent contamination and atmospheric exposure of the bulk material, proper aliquoting technique is crucial.

  • Preparation: Work within a certified laboratory chemical fume hood.[6] Ensure all glassware (spatulas, vials) is scrupulously clean and oven-dried to remove any trace moisture or contaminants.

  • Inert Atmosphere: Allow the main container of 3-Nitro-2-propoxy-pyridine to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Transfer: If possible, perform the transfer in a glovebox or under a gentle stream of inert gas (Argon or Nitrogen).

  • Aliquoting: Quickly weigh the desired amount into smaller, appropriately sized amber glass vials for daily or weekly use. Do not return any unused material to the main stock bottle.

  • Resealing and Storage: Tightly reseal the main stock bottle, purge the headspace with inert gas, and promptly return it to the recommended storage condition (-20°C).[2] Store the smaller aliquot vials under the same conditions.

Section 4: Understanding the Chemistry of Degradation

The structure of 3-Nitro-2-propoxy-pyridine contains two primary points of vulnerability to thermal degradation, often exacerbated by other factors.

graph G { graph [fontname="Arial", fontsize=12, layout=dot]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];

}

Caption: Key potential degradation pathways for 3-Nitro-2-propoxy-pyridine.
  • Pathway A: Hydrolysis of the Ether Linkage: The C2 position on the pyridine ring is activated by the electron-withdrawing nitro group at C3, making the propoxy group susceptible to nucleophilic substitution. Trace amounts of water, especially if catalyzed by acidic or basic impurities, can lead to the cleavage of the ether bond, resulting in 3-Nitro-2-hydroxypyridine (which exists in equilibrium with its tautomer, 3-Nitro-2(1H)-pyridinone).[9] This is a common degradation pathway for alkoxy-pyridines.

  • Pathway B: Oxidation of the Propoxy Group: Like other ethers, the C-H bonds on the carbon adjacent to the oxygen are susceptible to radical-initiated auto-oxidation, forming hydroperoxides. This process is accelerated by heat, light, and the presence of oxygen. These peroxide impurities are unstable and can drive further decomposition.

  • Pathway C: High-Temperature Ring Decomposition: At significantly elevated temperatures, the pyridine ring itself can undergo fragmentation. This process often involves radical mechanisms and can lead to a complex and intractable mixture of smaller molecules, compromising the sample entirely.[7]

Section 5: Summary of Best Practices for Ensuring Stability

  • ALWAYS store bulk material at -20°C under an inert atmosphere (Argon or Nitrogen).[2]

  • ALWAYS use clean, dry, amber glass vials for storage and aliquoting.

  • ALWAYS allow the container to warm to room temperature before opening to prevent moisture condensation.

  • ALWAYS work with the material in a fume hood and minimize its time at ambient temperature.[6]

  • PERIODICALLY check the purity of long-stored material using the HPLC protocol before use in critical experiments.

  • NEVER return unused material to the primary stock container.

  • AVOID exposure to direct sunlight or strong laboratory lighting.

  • AVOID storage near strong acids, bases, or oxidizing agents.[6]

By implementing these scientifically-grounded procedures, you can significantly extend the shelf-life of your 3-Nitro-2-propoxy-pyridine and ensure the integrity and reproducibility of your research.

References

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine.
  • ChemScene. (2026, January 5). Safety Data Sheet.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine.
  • Fisher Scientific. (2011, April 6). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, July 16). SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
  • Jakobsen, P. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • International Journal of Pharmaceutical and Biological Archives. (2021, November 15).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: ANALYTICAL METHODS for Pyridine.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. RSC Publishing.
  • PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone.
  • Google Patents. (n.d.). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Patsnap. (2014, March 26). Preparation method of 3-hydroxy-2-nitropyridine - Eureka.
  • PubMed. (1995, February). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I.
  • ScienceDirect. (n.d.). Thermal degradation of PZ-promoted tertiary amines for CO2 capture.
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-2-nitropyridine 97.
  • Defense Technical Information Center. (1977, January 17).
  • ScholarWorks. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. University of New Hampshire.
  • Chem-Impex. (n.d.). 3-Methoxy-2-nitropyridine.
  • PMC. (2025, October 28). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives.

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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to 3-Nitro-2-propoxy-pyridine and Other Nitropyridines in Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Pyridine-based ligands have long...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Pyridine-based ligands have long been a cornerstone in the design of transition metal catalysts, offering a versatile scaffold that can be fine-tuned to modulate catalytic activity. The introduction of a nitro group to the pyridine ring dramatically alters its electronic properties, creating a class of ligands with unique potential in catalysis.[1][2] This guide provides a comprehensive benchmarking of 3-Nitro-2-propoxy-pyridine against other common nitropyridines, offering insights into their performance in key cross-coupling reactions.

While direct, quantitative catalytic data for 3-Nitro-2-propoxy-pyridine is not extensively reported in the peer-reviewed literature, this guide will establish a robust comparative framework. We will achieve this by:

  • Analyzing the synthesis and inherent electronic and steric properties of 3-Nitro-2-propoxy-pyridine.

  • Benchmarking the performance of structurally related and commonly used nitropyridines —namely 3-nitropyridine, 2-chloro-5-nitropyridine, and 4-nitropyridine—in Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, using available literature data.

  • Extrapolating the potential catalytic performance of 3-Nitro-2-propoxy-pyridine based on established principles of ligand effects in catalysis, considering the interplay of its electron-withdrawing nitro group and electron-donating propoxy group.

  • Providing detailed experimental protocols for key reactions to ensure reproducibility and facilitate the application of these findings in your research.

This in-depth technical guide is designed to empower researchers to make informed decisions in the selection and application of nitropyridine-based ligands for the synthesis of complex molecules in drug discovery and materials science.

The Influence of Substituents: Electronic and Steric Effects of Nitropyridines in Catalysis

The catalytic efficacy of a pyridine-based ligand is intricately linked to the electronic and steric nature of its substituents.[3][4] The nitro group (NO₂) is a strong electron-withdrawing group, which significantly reduces the electron density of the pyridine ring.[2] This electronic perturbation can have several consequences in a catalytic cycle:

  • Enhanced Oxidative Addition: By making the pyridine ring more electron-deficient, a nitro group can facilitate the oxidative addition of the palladium(0) catalyst to an aryl halide, a crucial step in many cross-coupling reactions.

  • Modulation of Reductive Elimination: The electron-withdrawing nature of the nitro group can also influence the final reductive elimination step, potentially impacting the overall turnover rate of the catalyst.

Conversely, the 2-propoxy group in our target molecule, 3-Nitro-2-propoxy-pyridine, is an electron-donating group and introduces significant steric bulk near the coordinating nitrogen atom. This has its own set of implications:

  • Increased Electron Density at the Metal Center: The electron-donating propoxy group can increase the electron density on the palladium center, which may favor the reductive elimination step.

  • Steric Hindrance: The bulky propoxy group can create a sterically hindered environment around the metal center. This can promote the formation of coordinatively unsaturated species, which are often the active catalytic species, and can also influence the regioselectivity of certain reactions.[1]

The interplay of these opposing electronic effects and the added steric bulk of the propoxy group makes 3-Nitro-2-propoxy-pyridine a fascinating ligand candidate, whose potential will be explored in the context of the following key cross-coupling reactions.

Synthesis of 3-Nitro-2-propoxy-pyridine

The accessibility of a ligand is a crucial factor for its practical application. 3-Nitro-2-propoxy-pyridine can be synthesized from commercially available starting materials. A common route involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-3-nitropyridine, with sodium propoxide.

Experimental Protocol: Synthesis of 3-Nitro-2-propoxy-pyridine

Materials:

  • 2-chloro-3-nitropyridine

  • Propanol

  • Sodium metal

  • Anhydrous diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1.0 eq.) to an excess of dry propanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.

  • Nucleophilic Substitution: To the freshly prepared sodium propoxide solution, add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in a minimal amount of anhydrous diethyl ether dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Nitro-2-propoxy-pyridine.

2-chloro-3-nitropyridine 2-chloro-3-nitropyridine 3-Nitro-2-propoxy-pyridine 3-Nitro-2-propoxy-pyridine 2-chloro-3-nitropyridine->3-Nitro-2-propoxy-pyridine Sodium propoxide, Propanol cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OR)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Reaction Setup Reaction Setup Heating and Stirring Heating and Stirring Reaction Setup->Heating and Stirring Work-up Work-up Heating and Stirring->Work-up Purification Purification Work-up->Purification Product Product Purification->Product cluster_1 Palladium Cycle cluster_2 Copper Cycle Pd(0)L Pd(0)L Oxidative Addition (Pd) Oxidative Addition (Pd) Pd(0)L->Oxidative Addition (Pd) Ar-X Transmetalation Transmetalation Oxidative Addition (Pd)->Transmetalation Reductive Elimination (Pd) Reductive Elimination (Pd) Transmetalation->Reductive Elimination (Pd) Reductive Elimination (Pd)->Pd(0)L Ar-C≡C-R' Cu(I)X Cu(I)X Alkyne Coordination Alkyne Coordination Cu(I)X->Alkyne Coordination R'-C≡CH, Base Alkyne Coordination->Transmetalation to Pd(II) Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Amine Coordination Amine Coordination Oxidative Addition->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Sources

Comparative

Comparative Mass Spectrometry Analysis of 2-Propoxy-3-nitropyridine Analogs: A Guide to Structural Elucidation and Fragmentation Workflows

Executive Summary As a Senior Application Scientist, I frequently encounter analytical challenges in distinguishing closely related heterocyclic positional isomers and analogs. 2-Propoxy-3-nitropyridine and its alkoxy an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter analytical challenges in distinguishing closely related heterocyclic positional isomers and analogs. 2-Propoxy-3-nitropyridine and its alkoxy analogs (e.g., methoxy, ethoxy) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate mass spectrometric characterization of these compounds is paramount for reaction monitoring, impurity profiling, and metabolite identification[1].

This guide provides an objective, data-driven comparison of their mass spectrometric behavior under Electrospray Ionization (ESI), detailing the causality behind their distinct fragmentation pathways and providing a self-validating experimental framework for researchers.

Structural Characteristics & Ionization Strategy

The analytical behavior of 2-alkoxy-3-nitropyridines is governed by two adjacent functional groups on the electron-deficient pyridine ring:

  • The Alkoxy Group (C2): Acts as an electron-donating group via resonance but is highly susceptible to aliphatic gas-phase cleavage.

  • The Nitro Group (C3): A strong electron-withdrawing group that heavily influences the primary fragmentation cascade and ring stability[1].

ESI vs. EI Selection: While Electron Ionization (EI) is a hard ionization technique that yields a wealth of structurally informative fragment ions, Electrospray Ionization (ESI) is preferred for modern LC-MS workflows. ESI is a soft ionization technique that predominantly yields the protonated molecular ion [M+H]+ [1]. For comprehensive structural elucidation, utilizing High-Resolution ESI-MS/MS (such as Q-TOF or Orbitrap) is optimal, as it allows for precise tracking of neutral losses and exact mass determination[2].

Comparative Fragmentation Mechanisms (The Causality)

To confidently identify these analogs, it is not enough to memorize spectral peaks; one must understand why these molecules fragment differently under Collision-Induced Dissociation (CID).

A. Alkoxy Chain Cleavage (The β -Hydrogen Effect) The length and branching of the alkoxy chain at the C2 position dictate the primary neutral loss:

  • 2-Methoxy-3-nitropyridine: Lacks β -hydrogens. Its primary fragmentation requires higher energy and involves the homolytic cleavage of the methyl radical (-15 Da) or the loss of formaldehyde (-30 Da)[3].

  • 2-Ethoxy and 2-Propoxy-3-nitropyridine: Possess β -hydrogens. Upon collisional activation, the protonated molecule undergoes a highly favored 6-membered cyclic transition state (a McLafferty-type rearrangement). This results in the elimination of an alkene (ethylene for ethoxy; propene for propoxy) to yield the highly stable 2-hydroxy-3-nitropyridine intermediate (m/z 141)[4].

B. Nitro Group Dynamics Following the loss of the alkyl chain, the resulting 2-hydroxy-3-nitropyridine intermediate undergoes secondary fragmentation driven by the nitro group:

  • Nitro-to-Nitrito Rearrangement: The −NO2​ group rearranges to a nitrite ester ( −ONO ), followed by the expulsion of nitric oxide ( NO∙ , -30 Da)[1].

  • Direct Cleavage: Direct homolytic or heterolytic loss of the nitro radical ( NO2∙​ , -46 Da) leaves a highly reactive pyridinol cation[1].

Quantitative Data Presentation

The following table summarizes the high-resolution ESI-MS/MS (positive ion mode) data for three key analogs, providing an objective comparison of their spectral fingerprints.

Compound AnalogChemical FormulaExact Mass [M+H]⁺Primary Neutral Loss (CID)Major MS/MS Fragment Ions (m/z)Mechanistic Rationale
2-Methoxy-3-nitropyridine C₆H₆N₂O₃155.0451-15 Da (CH₃•)140.02, 109.05, 79.05Radical cleavage due to the absence of β -hydrogens[3].
2-Ethoxy-3-nitropyridine C▱H₈N₂O₃169.0608-28 Da (C₂H₄)141.03, 95.04, 65.03Alkene elimination via cyclic transition state.
2-Propoxy-3-nitropyridine C₈H₁₀N₂O₃183.0764-42 Da (C₃H₆)141.03, 111.03, 95.04Favorable propene loss yielding stable pyridinol[4].
Mechanistic Workflows & Visualizations

Fragmentation M [M+H]⁺ m/z 183.07 (2-Propoxy-3-nitropyridine) F1 [M+H - C₃H₆]⁺ m/z 141.03 (2-Hydroxy-3-nitropyridine) M->F1 - Propene (42 Da) Alkene Elimination F2 [M+H - C₃H₆ - NO₂]⁺ m/z 95.04 (Pyridinol cation) F1->F2 - NO₂ (46 Da) Direct Cleavage F3 [M+H - C₃H₆ - NO]⁺ m/z 111.03 (Rearrangement product) F1->F3 - NO (30 Da) Nitro-Nitrito Rearrangement

Caption: CID fragmentation cascade of protonated 2-propoxy-3-nitropyridine.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following LC-ESI-MS/MS protocol is designed as a self-validating system. Every analytical run must prove its own validity through built-in controls.

Step 1: Sample Preparation & System Suitability

  • Stock Solution: Dissolve 1.0 mg of the 2-alkoxy-3-nitropyridine analog in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute to 1 µg/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation (SST): Inject a blank (solvent only) prior to the sample. Causality: This confirms the absence of column carryover or background isobaric interferences at m/z 141, 155, 169, or 183, validating that subsequent signals originate exclusively from the sample.

Step 2: LC Separation Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size)[5].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Causality: The gradient ensures that the more hydrophobic 2-propoxy analog elutes later than the 2-methoxy analog, providing orthogonal chromatographic validation of the structures prior to mass analysis.

Step 3: High-Resolution MS/MS Acquisition

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV[1].

  • Desolvation Temperature: 350 °C[1].

  • Collision Energy (CE): Ramp from 15 eV to 35 eV. Causality: A ramped CE is critical. Lower CE (15 eV) captures the delicate alkene elimination (-42 Da), while higher CE (35 eV) forces the secondary cleavage of the robust pyridine ring and nitro group, ensuring a complete fragmentation fingerprint[1].

Workflow S1 Sample Prep & SST Blank S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 HRMS/MS (Ramped CE) S3->S4 S5 Fragment ID & Comparison S4->S5

Caption: Step-by-step self-validating analytical workflow for mass spectrometric characterization.

Conclusion & Expert Insights

When comparing 2-propoxy-3-nitropyridine to its shorter-chain analogs, the defining mass spectrometric signature is the facile loss of the alkyl chain as an alkene. If an analyst observes an intense [M+H - 42]⁺ peak, it strongly indicates a propoxy substituent with available β -hydrogens, allowing immediate differentiation from a propyl-substituted pyridine (which would instead undergo benzylic-type cleavage) or a methoxy derivative. By anchoring structural hypotheses in fundamental gas-phase thermodynamic principles—such as the McLafferty-type rearrangement and nitro-nitrito isomerization—researchers can confidently elucidate novel pyridine derivatives in complex matrices.

References
  • BenchChem. "Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives." BenchChem.
  • ResearchGate. "Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving power." ResearchGate.
  • BenchChem. "3-Hydroxy-2-nitropyridine | 15128-82-2." BenchChem.
  • ACS Publications. "2-((Styrylsulfonyl)methyl)pyridine Derivatives as Anticancer Agents: Synthesis, Structure–Activity Relationships, and Biological Activities." Journal of Medicinal Chemistry.
  • Google Patents. "CA2898294A1 - Heteroaromatic compounds as pi3 kinase modulators." Google Patents.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Nitro-2-propoxy-pyridine

This guide provides essential safety and logistical information for the proper disposal of 3-Nitro-2-propoxy-pyridine. As a substituted nitropyridine, this compound warrants a cautious and systematic approach to its hand...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Nitro-2-propoxy-pyridine. As a substituted nitropyridine, this compound warrants a cautious and systematic approach to its handling and disposal. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance. The toxicological properties of this specific compound have not been fully investigated, necessitating that it be handled as a substance with significant potential hazards[1].

Hazard Profile and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Nitro-2-propoxy-pyridine, a conservative risk assessment must be performed based on its structural motifs: a nitrated aromatic ring and a pyridine core. Nitroaromatic compounds can be toxic or mutagenic, while pyridine derivatives often exhibit significant toxicity[2][3][4]. Therefore, this compound must be treated as hazardous waste, with disposal strictly managed through a licensed facility[1][5].

Table 1: Inferred Hazard Profile for 3-Nitro-2-propoxy-pyridine

Hazard Category GHS Hazard Statement (Inferred from Analogs) Rationale & Key Precautions
Acute Toxicity H302: Harmful if swallowed [1][6] Avoid ingestion. Do not eat, drink, or smoke in the laboratory[6].
Skin Irritation H315: Causes skin irritation [5][7] Prevent all skin contact. Use appropriate chemical-resistant gloves and a lab coat[8].
Eye Irritation H319: Causes serious eye irritation [5][7] Wear safety goggles or a face shield. Ensure eyewash stations are accessible[1][9].
Respiratory Irritation H335: May cause respiratory irritation [5][10] Handle only in a certified chemical fume hood or well-ventilated area[6].

| Reactivity | Potential for energetic decomposition | The nitro group makes the compound a potential oxidant. Store away from strong acids, bases, and finely powdered metals[1]. Avoid shock, friction, and heat[7][11]. |

Mandatory Personal Protective Equipment (PPE)

A rigorous PPE protocol is non-negotiable when handling 3-Nitro-2-propoxy-pyridine in any form—pure, in solution, or as waste.

  • Eye and Face Protection : Chemical safety goggles with side-shields or a full-face shield are mandatory[6].

  • Hand Protection : Wear chemical-resistant gloves. Given the pyridine structure, butyl rubber gloves are recommended over standard nitrile gloves[9]. Always inspect gloves before use and use proper removal technique to avoid skin contact[8].

  • Body Protection : A fully buttoned, flame-retardant lab coat and closed-toe shoes are required. Impervious clothing may be necessary depending on the scale of work[8].

  • Respiratory Protection : All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation[9].

The Core Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a multi-step process that begins at the point of waste generation and ends with collection by a certified entity. It is forbidden to dispose of this chemical waste through the sewage system or as regular municipal waste[12].

G Diagram 1: Disposal Workflow for 3-Nitro-2-propoxy-pyridine cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Pure/Concentrated Compound D Select Compatible, Airtight Waste Container A->D Segregate & Collect B Dilute Solutions B->D Segregate & Collect C Contaminated Solids (Gloves, Wipes, Glassware) C->D Segregate & Collect E Attach Hazardous Waste Label: - Chemical Name - Hazard Pictograms - Accumulation Date D->E Prepare F Seal Container & Store in Designated Satellite Accumulation Area (SAA) E->F Store Safely G Request Pickup from Institutional EHS Office F->G When Full or Time Limit Reached H Transfer to Licensed Hazardous Waste Facility (e.g., for Incineration) G->H Official Handover

Diagram 1: Disposal Workflow for 3-Nitro-2-propoxy-pyridine

Protocol Steps:

  • Segregation at Source : Never mix different waste streams. Maintain separate, dedicated waste containers for:

    • Solid Waste : Unused or expired pure 3-Nitro-2-propoxy-pyridine.

    • Liquid Waste : Solutions containing 3-Nitro-2-propoxy-pyridine. Do not mix with other solvent waste unless explicitly permitted by your institution's EHS office.

    • Contaminated Debris : Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with the compound. This waste should be double-bagged and sealed[13].

  • Containment :

    • Use only approved, chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are typically suitable[13].

    • Ensure the container has a secure, sealable lid to prevent the release of vapors[9].

    • The container must be in good condition, free from cracks or leaks[13].

  • Labeling :

    • Properly label the waste container before adding any waste[9][12].

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "3-Nitro-2-propoxy-pyridine".

    • List all constituents, including solvents and their approximate percentages.

    • Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant, health hazard).

    • Clearly mark the "Accumulation Start Date" (the date the first drop of waste is added).

  • Temporary Storage (Accumulation) :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your lab's designated waste storage area[14].

    • The storage location must be a secondary containment tray to capture any potential leaks.

    • Store away from heat sources, direct sunlight, and incompatible materials like strong oxidizing agents and acids[9][11][12].

  • Final Disposal :

    • Do not allow waste to accumulate indefinitely. Adhere to institutional and regulatory time limits (e.g., waste must be removed from the lab within twelve months under some academic lab rules)[14].

    • When the container is full or the time limit is approaching, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department[9].

    • The final disposal will be managed by a licensed hazardous waste contractor, likely through high-temperature incineration, which is a common method for pyridine-based wastes[3].

Spill and Decontamination Procedures

Accidental releases must be managed promptly and safely.

A. Minor Spill (Small quantity within a chemical fume hood)

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure PPE : Don the mandatory PPE described in Section 2.

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste[8].

  • Decontamination : Clean the spill area with a detergent solution (e.g., Alconox) and water[15]. Collect all cleaning materials (wipes, gloves) as contaminated solid waste.

  • Verification : Use a UV lamp to check for any residual fluorescence if applicable and allowed by your safety protocol.

  • Documentation : Report the spill to your laboratory supervisor or EHS department.

B. Major Spill (Any quantity outside a fume hood or a large volume)

  • EVACUATE : Immediately evacuate the area. Alert all personnel to leave.

  • ISOLATE : If safe to do so, close the doors to the affected area to contain vapors.

  • NOTIFY : Call your institution's emergency number and notify the EHS department immediately. Provide details on the chemical spilled and the location.

  • DO NOT ATTEMPT TO CLEAN UP : Await the arrival of the trained emergency response team.

Regulatory and Compliance Framework

The disposal of 3-Nitro-2-propoxy-pyridine is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA)[14]. Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in a research setting[14][16].

The cardinal rule is to always consult and adhere to the specific protocols established by your institution's Environmental Health & Safety (EHS) department. They are the final authority on waste classification, containerization, labeling, and disposal procedures for your specific location.

References

  • Thermo Fisher Scientific. (2025).
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